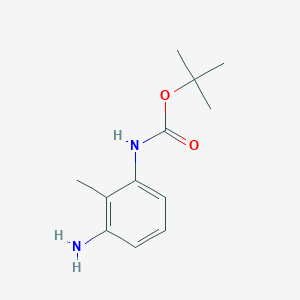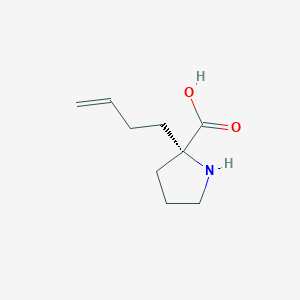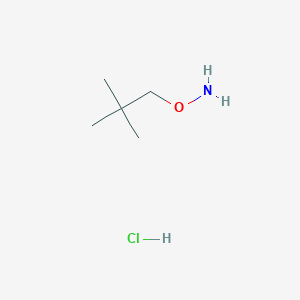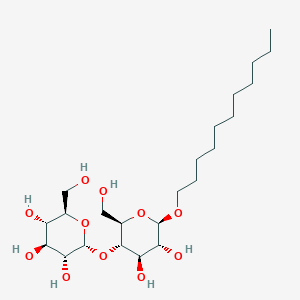
tert-Butyl (3-amino-2-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate derivatives often involves multistep chemical reactions starting from commercially available anilines. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is synthesized through acylation, nucleophilic substitution, and reduction steps, with an overall yield of 81% (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure and physical properties of tert-Butyl (3-amino-2-methylphenyl)carbamate derivatives are analyzed using various spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR). These techniques confirm the structure of synthesized compounds and help optimize the synthetic route (Zhao et al., 2017).
Chemical Reactions and Properties
Chemical transformations of tert-Butyl (3-amino-2-methylphenyl)carbamate derivatives are crucial for their application in organic synthesis. For example, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility as building blocks (Guinchard et al., 2005).
Physical Properties Analysis
The physical properties of tert-Butyl (3-amino-2-methylphenyl)carbamate derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications in chemical synthesis and pharmaceutical development.
Chemical Properties Analysis
Tert-Butyl (3-amino-2-methylphenyl)carbamate derivatives exhibit a range of chemical properties, including reactivity towards electrophiles and nucleophiles, stability under different conditions, and the ability to participate in various chemical reactions. These properties are critical for their use in the synthesis of complex molecules and materials.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Tert-butyl (3-amino-2-methylphenyl)carbamate derivatives are key intermediates in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) reported a rapid synthetic method for a compound that is crucial in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. This process demonstrates the importance of such intermediates in pharmaceutical synthesis, showcasing an optimized method with an 81% total yield over three steps (Zhao et al., 2017).
Catalysis and Chemical Transformations
Research by Wang et al. (2022) highlighted the use of tert-butyl (3-amino-2-methylphenyl)carbamate derivatives in photoredox catalysis, enabling the synthesis of 3-aminochromones under mild conditions. This method not only provides access to a broad range of compounds but also exemplifies the role of tert-butyl carbamate derivatives in facilitating innovative catalytic reactions (Wang et al., 2022).
Material Science Applications
In material science, tert-butyl (3-amino-2-methylphenyl)carbamate derivatives are utilized for modifying material properties. Li et al. (2006) discussed the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, showcasing the mild and selective conditions favorable for synthesizing materials with specific functional groups intact. This research is particularly relevant for the development of novel materials and chemical modifications where preserving the integrity of sensitive functional groups is crucial (Li et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(3-amino-2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBGTBRWZRCMJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443759 |
Source


|
| Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-amino-2-methylphenyl)carbamate | |
CAS RN |
179898-27-2 |
Source


|
| Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 179898-27-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)



![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)


![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)